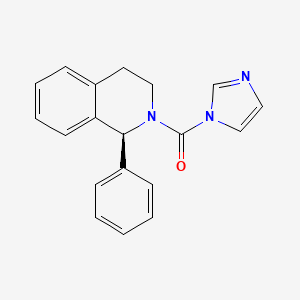
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that features both imidazole and isoquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline derivative, followed by the introduction of the imidazole group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the isoquinoline moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenyl-3,4-dihydroisoquinoline: Shares the isoquinoline moiety but lacks the imidazole group.
1H-Imidazole: Contains the imidazole ring but lacks the isoquinoline moiety.
Uniqueness
(S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to the combination of both imidazole and isoquinoline rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.
Biologische Aktivität
The compound (S)-(1H-Imidazol-1-yl)(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a hybrid molecule that combines features of imidazole and isoquinoline. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of isoquinoline have shown efficacy against various cancer cell lines. A study highlighted the potential of isoquinoline derivatives in inhibiting cell proliferation and inducing apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation .
2. Neuroprotective Effects
Isoquinoline derivatives have been associated with neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neural cells from oxidative stress and neurodegeneration. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
3. Antimicrobial Activity
Imidazole-containing compounds have been extensively studied for their antimicrobial properties. The presence of the imidazole ring in the compound may contribute to its ability to inhibit bacterial growth and potentially act against fungal infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as Wnt/β-catenin, which is crucial in many cancers.
- Interaction with Receptors : The imidazole moiety can interact with various receptors, potentially altering cellular responses.
Case Studies
Several case studies have demonstrated the biological effects of related compounds:
- A study on isoquinoline derivatives showed that they could induce apoptosis in human breast cancer cells through mitochondrial pathways .
- Another investigation reported that a related imidazole derivative exhibited potent antibacterial activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .
Research Findings Summary
Eigenschaften
Molekularformel |
C19H17N3O |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
imidazol-1-yl-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C19H17N3O/c23-19(21-13-11-20-14-21)22-12-10-15-6-4-5-9-17(15)18(22)16-7-2-1-3-8-16/h1-9,11,13-14,18H,10,12H2/t18-/m0/s1 |
InChI-Schlüssel |
KYZKPNLIRPIVDZ-SFHVURJKSA-N |
Isomerische SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4C=CN=C4 |
Kanonische SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















